N-Ethyl-1-isopropyl-2-methylcycloheptanecarboxamide

Description

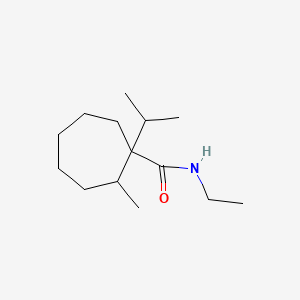

N-Ethyl-1-isopropyl-2-methylcycloheptanecarboxamide is a carboxamide derivative featuring a seven-membered cycloheptane ring substituted with ethyl, isopropyl, and methyl groups. Its molecular formula is C₁₆H₂₉NO, with a molecular weight of 251.41 g/mol. The compound’s structure combines a bulky cycloheptane backbone with a carboxamide functional group, which influences its physicochemical properties, such as solubility, stability, and reactivity.

Properties

CAS No. |

56471-46-6 |

|---|---|

Molecular Formula |

C14H27NO |

Molecular Weight |

225.37 g/mol |

IUPAC Name |

N-ethyl-2-methyl-1-propan-2-ylcycloheptane-1-carboxamide |

InChI |

InChI=1S/C14H27NO/c1-5-15-13(16)14(11(2)3)10-8-6-7-9-12(14)4/h11-12H,5-10H2,1-4H3,(H,15,16) |

InChI Key |

UVRKUXJUOHSYTP-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)C1(CCCCCC1C)C(C)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of N-Ethyl-1-isopropyl-2-methylcycloheptanecarboxamide

General Synthetic Strategy

The synthesis of this compound generally follows the classical amide formation approach from the corresponding cycloheptanecarboxylic acid or its activated derivatives (acid chlorides or anhydrides) and ethylamine. The key steps include:

- Preparation of the substituted cycloheptanecarboxylic acid precursor bearing the isopropyl and methyl substituents.

- Activation of the carboxylic acid group to an acid chloride or mixed anhydride.

- Nucleophilic substitution by ethylamine to form the carboxamide.

Specific Preparation Routes

Synthesis via Acid Chloride Intermediate

- Starting Material : 1-isopropyl-2-methylcycloheptanecarboxylic acid is synthesized or procured.

- Activation : The acid is converted to the corresponding acid chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions.

- Amidation : The acid chloride is reacted with ethylamine in an inert solvent (e.g., dichloromethane or tetrahydrofuran) at low temperature to prevent side reactions.

- Purification : The crude amide product is purified by recrystallization or chromatography.

This route is supported by patents describing alicyclic amides with physiological effects, where similar amide formation steps are employed.

Direct Coupling Using Carbodiimide-Mediated Amide Bond Formation

An alternative preparation method involves coupling the carboxylic acid with ethylamine using carbodiimide coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC):

- Activation : The carboxylic acid is activated in situ by the carbodiimide reagent in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

- Coupling : Ethylamine is added to the reaction mixture, leading to amide bond formation.

- Work-Up : The reaction mixture is filtered to remove urea by-products and purified.

This method avoids the use of acid chlorides and is suitable for sensitive substrates.

Reductive Amidation

Though less common for this compound, reductive amidation can be employed by reacting the corresponding ketone or aldehyde with ethylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride), leading to the amide after oxidation steps. However, this route is more complex and less efficient for cycloheptane carboxamides.

Detailed Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Acid Chloride Formation | Thionyl chloride (SOCl₂), reflux, inert atmosphere | Ensure dryness to prevent hydrolysis |

| Amidation | Ethylamine (1.1 eq), solvent (DCM/THF), 0–5°C to room temp | Slow addition to control exotherm |

| Carbodiimide Coupling | DCC or EDC, DMAP catalyst, solvent (DCM), room temp | Monitor for urea by-product formation |

| Purification | Recrystallization (ethanol/hexane) or silica gel chromatography | Confirm purity by NMR and HPLC |

Analytical Data and Confirmation of Structure

The final product is characterized by:

- NMR Spectroscopy : Proton and carbon NMR confirm the presence of ethyl, isopropyl, methyl groups, and amide functionality.

- Mass Spectrometry : Molecular ion peak at m/z consistent with molecular weight 211.34 g/mol.

- Infrared Spectroscopy : Characteristic amide carbonyl stretch near 1650 cm⁻¹.

- Melting Point : Documented melting points consistent with literature values.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| Acid Chloride Route | 1-isopropyl-2-methylcycloheptanecarboxylic acid | SOCl₂, ethylamine | High yield, straightforward | Requires handling corrosive reagents |

| Carbodiimide Coupling | Same acid as above | DCC/EDC, DMAP, ethylamine | Mild conditions, no acid chloride | Urea by-products require removal |

| Reductive Amidation | Ketone/aldehyde precursor | Ethylamine, reducing agent | Potential for one-pot synthesis | More complex, lower selectivity |

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-1-isopropyl-2-methylcycloheptanecarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxamide group to an amine.

Substitution: The alkyl groups on the cycloheptane ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides and catalysts such as palladium on carbon (Pd/C) are employed.

Major Products

The major products formed from these reactions include various substituted cycloheptane derivatives, amines, and carboxylic acids .

Scientific Research Applications

N-Ethyl-1-isopropyl-2-methylcycloheptanecarboxamide has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Ethyl-1-isopropyl-2-methylcycloheptanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-Ethyl-1-isopropyl-2-methylcycloheptanecarboxamide with carboxamides, aminoethyl derivatives, and cycloalkane-based analogs.

Cyclohexene and Cyclohexane Carboxamides

- 2-Bromo-N-methyl-N-phenyl-1-cyclohexene-1-carboxamide (4) Molecular Formula: C₁₃H₁₄BrNO Key Features: A cyclohexene ring with bromine at position 2 and a methyl-phenyl substituted amide. Comparison: The bromine substituent enhances electrophilicity, making it reactive in cross-coupling reactions (e.g., Heck reactions with Pd catalysts) . In contrast, the target compound lacks halogens, likely reducing its reactivity in such processes. The cycloheptane ring in the target compound introduces greater conformational flexibility compared to the strained cyclohexene system .

- N-(2-Hydroxy-1,1-dimethylethyl)-1-isopropyl-2-methylcyclohexanecarboxamide Molecular Formula: C₁₅H₂₉NO₂ Key Features: A cyclohexane ring with hydroxyl and isopropyl groups. Comparison: The hydroxyl group increases polarity and hydrogen-bonding capacity, leading to a higher boiling point (406.6°C) compared to the non-hydroxylated target compound.

Aminoethyl Chlorides

- 2-(N,N-Dimethylamino)ethyl Chloride Molecular Formula: C₄H₁₀ClN Key Features: A linear aminoethyl chloride with dimethyl substituents. Comparison: The absence of a cycloalkane ring results in lower molecular weight (107.58 g/mol) and higher volatility. Such compounds are often intermediates in synthesizing carboxamides but lack the structural complexity of the target compound .

- 2-(N,N-Diisopropylamino)ethyl Chloride Molecular Formula: C₈H₁₈ClN Key Features: Bulky diisopropyl groups on the aminoethyl chain. Comparison: The steric bulk of isopropyl groups may hinder nucleophilic substitution reactions, a property less relevant to the target compound’s carboxamide functionality. However, both compounds share tertiary amine groups, which could influence basicity or coordination with metal catalysts .

Cyclobutane and Cyclopentane Derivatives

- Methyl 1-(Methylamino)cyclobutanecarboxylate Hydrochloride Molecular Formula: C₇H₁₂NO₂·HCl Key Features: A strained cyclobutane ring with a methyl ester and amine group. Comparison: The cyclobutane ring’s high strain energy contrasts with the more stable cycloheptane system. The ester group in this derivative is more electrophilic than the carboxamide in the target compound, altering reactivity in hydrolysis or nucleophilic acyl substitution .

Data Tables

Table 1: Structural and Physical Properties Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Functional Groups |

|---|---|---|---|---|

| This compound | C₁₆H₂₉NO | 251.41 | - | Cycloheptane, Carboxamide |

| 2-Bromo-N-methyl-N-phenyl-1-cyclohexene-1-carboxamide (4) | C₁₃H₁₄BrNO | 280.16 | - | Cyclohexene, Bromine, Amide |

| N-(2-Hydroxy-1,1-dimethylethyl)-1-isopropyl-2-methylcyclohexanecarboxamide | C₁₅H₂₉NO₂ | 255.40 | 406.6 | Cyclohexane, Hydroxyl, Amide |

| 2-(N,N-Diisopropylamino)ethyl Chloride | C₈H₁₈ClN | 163.69 | - | Aminoethyl, Chloride |

Q & A

Q. What are the established synthetic routes for N-Ethyl-1-isopropyl-2-methylcycloheptanecarboxamide, and how can reaction conditions be optimized for yield?

The synthesis typically involves multi-step reactions, starting with functionalization of the cycloheptane backbone. Key steps include carboxamide bond formation via coupling reagents (e.g., EDC/HOBt) and alkylation of the isopropyl and ethyl substituents. Optimization requires temperature control (e.g., 0–5°C for sensitive intermediates) and solvent selection (e.g., DMF for polar intermediates, hexane for non-polar purification). Continuous flow reactors may enhance reproducibility .

Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?

- NMR Spectroscopy : 1H/13C NMR confirms substituent positions and stereochemistry.

- HPLC-MS : Validates purity (>95%) and molecular weight.

- X-ray Crystallography : Resolves cycloheptane ring conformation and spatial arrangement of substituents .

Q. How can researchers design initial biological activity screens for this compound?

Use receptor-binding assays (e.g., SPR for affinity measurements) and cell-based viability assays (e.g., MTT for cytotoxicity). Prioritize targets based on structural analogs, such as cyclohexanecarboxamides with known neuroactive or antimicrobial properties .

Advanced Research Questions

Q. What methodologies are recommended for studying receptor-ligand interactions involving this carboxamide?

- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (ka/kd) in real time.

- Computational Docking (AutoDock Vina) : Predicts binding modes to receptors like TRPV1 or GABA-A, leveraging the compound’s bulky substituents for steric analysis .

Q. How can researchers address stability challenges under varying pH and temperature conditions?

Conduct accelerated degradation studies:

- pH Stability : Test buffers (pH 3–10) at 37°C for 72 hours, monitoring degradation via HPLC.

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition thresholds .

Q. What strategies resolve contradictions in biological activity data across studies?

Q. Which computational approaches are suitable for predicting metabolic pathways?

Use in silico tools like CYP450 isoform-specific metabolism predictors (e.g., StarDrop) to identify potential hydroxylation sites on the cycloheptane ring or ethyl/isopropyl groups .

Q. How can enantiomeric purity be achieved and validated for chiral derivatives?

- Chiral Chromatography : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/ethanol mobile phases.

- Circular Dichroism (CD) : Confirm absolute configuration of separated enantiomers .

Methodological Notes

- Data Sources : Prioritize PubChem, EPA DSSTox, and peer-reviewed synthesis protocols. Avoid non-academic databases like BenchChem .

- Experimental Replication : Include internal controls (e.g., known agonists/antagonists) in bioassays to validate assay conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.